molecular formula C17H36N2 B079372 Tetrabutylammonium cyanide CAS No. 10442-39-4

Tetrabutylammonium cyanide

Cat. No.: B079372
CAS No.: 10442-39-4
M. Wt: 268.5 g/mol
InChI Key: KRRBFUJMQBDDPR-UHFFFAOYSA-N
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Description

Tetrabutylammonium cyanide is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(CN). It is a versatile compound used in various chemical reactions and industrial applications. The compound is known for its ability to act as a source of cyanide ions, which are crucial in many organic synthesis processes.

Scientific Research Applications

Tetrabutylammonium cyanide has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: It serves as a reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

Target of Action

Tetrabutylammonium cyanide (TBACN) is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that can undergo reactions facilitated by the cyanide ion .

Mode of Action

TBACN acts as a source of cyanide ions, which are nucleophilic and can participate in various reactions . For instance, it can be used in the deprotection of aliphatic thioacetate to synthesize free thiols . It can also participate in the O-TMS cyanosilylation of carbonyl compounds to synthesize cyanohydrin trimethylsilyl ethers .

Biochemical Pathways

The cyanide ion from TBACN can interact with various biochemical pathways. For instance, it can be involved in the synthesis of rhenium-based single-chain magnets and phosphorescent blue light-emitting anionic iridium complexes . .

Result of Action

The result of TBACN’s action is the facilitation of various chemical reactions. For example, it can catalyze the ring expansion of β-lactams to synthesize γ-lactams through a novel N1-C4 bond cleavage of the β-lactam nucleus . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.

Action Environment

The action of TBACN can be influenced by various environmental factors, such as temperature, solvent, and the presence of other reactants . For instance, the efficiency of reactions catalyzed by TBACN can be affected by the polarity of the solvent . .

Please note: This information is based on the current understanding and usage of TBACN in chemical synthesis. Always handle this compound with care, as it is classified as acutely toxic .

Safety and Hazards

TBACN is very toxic if swallowed, in contact with skin or if inhaled. It is also very toxic to aquatic life with long-lasting effects . It is an irritant and is readily absorbed through the skin. It targets the CNS, blood, lungs, thyroid, and cardiovascular system .

Future Directions

TBACN can be used as a source of cyanide ion for colorimetric studies . It can be employed as a reactant in the preparation of Tetrabutylammonium fluoride (TBAF), which can be used to remove silyl ether protecting groups . It is also commonly used as a catalyst for the synthesis of organic compounds such as multisubstituted dihydrofurans and pyrrolo .

Biochemical Analysis

Biochemical Properties

Tetrabutylammonium cyanide interacts with various enzymes and proteins in biochemical reactions. It serves as a reactant in the preparation of Tetrabutylammonium fluoride (TBAF), which can be used to remove silyl ether protecting groups

Molecular Mechanism

It is known to participate in the preparation of certain compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium cyanide can be synthesized by reacting tetrabutylammonium bromide with sodium cyanide in an aqueous solution. The reaction typically involves the following steps:

  • Dissolve tetrabutylammonium bromide in water.
  • Add sodium cyanide to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.

    Deprotection Reactions: It is used to deprotect silyl ethers, converting them back to their corresponding alcohols.

    Cyanosilylation: It catalyzes the addition of cyanide to carbonyl compounds, forming cyanohydrins.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves organic halides and is carried out in polar aprotic solvents like dimethyl sulfoxide.

    Deprotection Reactions: Uses this compound in the presence of a protic solvent such as methanol.

    Cyanosilylation: Requires trimethylsilyl cyanide and is conducted in the presence of a catalyst like this compound.

Major Products:

    Nucleophilic Substitution: Produces substituted organic compounds.

    Deprotection Reactions: Yields free alcohols.

    Cyanosilylation: Forms cyanohydrin trimethylsilyl ethers.

Comparison with Similar Compounds

    Tetraethylammonium cyanide: Similar in structure but with shorter alkyl chains, leading to different solubility and reactivity profiles.

    Tetrabutylammonium fluoride: Contains a fluoride ion instead of a cyanide ion, used primarily for desilylation reactions.

    Tetrabutylammonium bromide: Used as a phase transfer catalyst in various organic reactions.

Uniqueness: Tetrabutylammonium cyanide is unique due to its ability to act as a source of cyanide ions in organic solvents, making it highly valuable in organic synthesis. Its quaternary ammonium structure provides stability and solubility, which are advantageous in many chemical processes.

Properties

IUPAC Name

tetrabutylazanium;cyanide
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InChI

InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRRBFUJMQBDDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2
Source PubChem
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium cyanide
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DSSTOX Substance ID

DTXSID9065077
Record name Tetrabutylammonium cyanide
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Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Slightly beige crystalline solid; Soluble in water; [MSDSonline]
Record name Tetrabutylammonium cyanide
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CAS No.

10442-39-4
Record name Tetrabutylammonium cyanide
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Record name Tetrabutylammonium cyanide
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Record name 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1)
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Record name Tetrabutylammonium cyanide
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Record name Tetrabutylammonium cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of tetrabutylammonium cyanide (TBACN) in organic synthesis?

A1: TBACN is a valuable reagent for introducing cyanide ions into organic molecules. Its applications include:

  • Nucleophilic Substitution Reactions: TBACN readily reacts with alkyl halides and sulfonates to yield alkyl nitriles. [] This reaction proceeds with inversion of configuration for optically active alkyl halide substrates, showcasing its utility in stereoselective synthesis. []
  • Cyanosilylation Reactions: TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and α,β-epoxyketones. [, ] This reaction is particularly useful for synthesizing cyanohydrin trimethylsilyl ethers, important intermediates in organic synthesis.
  • Ring Expansion Reactions: TBACN has been shown to catalyze the ring expansion of β-lactams to γ-lactams via an intriguing N1-C4 bond cleavage pathway. [] This methodology provides access to valuable enantiopure succinimide derivatives.
  • Aldol Self-Condensation: TBACN catalyzes the aldol self-condensation of Ley's butane-2,3-diacetal (BDA) protected glyceraldehydes, facilitating the synthesis of novel sugar-derived scaffolds. []

Q2: How does TBACN compare to other cyanide sources in terms of reactivity and selectivity?

A2: TBACN offers several advantages over traditional cyanide sources:

  • Enhanced Solubility: Its organic cation renders it soluble in organic solvents, facilitating homogeneous reaction conditions and eliminating the need for phase-transfer catalysts. [, , , , ]
  • Milder Reactivity: TBACN exhibits milder reactivity and basicity compared to alternatives like potassium cyanide or this compound, reducing the formation of undesired elimination byproducts. [, , ]
  • Stereoselectivity: TBACN can promote stereoselective transformations, as evidenced by its role in the diastereoselective cyanosilylation of cyclic α,β-epoxyketones. []

Q3: In what solvents is TBACN typically used?

A3: TBACN exhibits good solubility in a range of aprotic solvents, including:

  • Tetrahydrofuran (THF) [, , , , , , , ]
  • Dimethyl sulfoxide (DMSO) [, , , , ]
  • Acetonitrile [, , ]
  • Methylene chloride []
  • Dioxane []

Q4: How does the presence of water affect the reactivity of TBACN?

A4: While anhydrous TBACN is crucial for many applications, the presence of water can significantly impact its reactivity:

  • Catalyst Decomposition: Hydroxylic solvents, including water, catalyze the decomposition of TBACN. []
  • Mechanistic Shift: In the context of trimethylsilyl cyanide addition to aldehydes, water promotes a shift from Lewis base to Brønsted base catalysis. []
  • Influence on GTP: Water present in reagents like tetrabutylammonium fluoride trihydrate can negatively impact GTP by reacting with the initiator and active centers. []

Q5: What is the molecular formula and weight of TBACN?

A5: The molecular formula of TBACN is C16H36N2, and its molecular weight is 256.47 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize TBACN?

A7: Researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to characterize TBACN. [, , , , ] For instance, 1H NMR spectroscopy has been used to monitor the reaction between TBACN and coenzyme B12. []

Q7: How has computational chemistry been employed to study reactions involving TBACN?

A7: Computational studies have provided valuable insights into the mechanisms and transition state structures of TBACN-mediated reactions.

  • SN2 Reactions: Theoretical calculations, such as density functional theory (DFT) at the B3LYP/aug-cc-pVDZ level, have been employed to study the SN2 reactions between TBACN and various alkyl halides. [, ] These calculations help rationalize the observed kinetic isotope effects and provide a detailed picture of the transition state.
  • Cyanosilylation Reactions: Computational studies have been used to rationalize the diastereoselectivity observed in the TBACN-catalyzed cyanosilylation of cyclic α,β-epoxyketones. []

Q8: Has the impact of structural modifications on TBACN's activity been explored?

A8: While the provided research focuses primarily on TBACN itself, related studies highlight the importance of structural features:

  • Cation Size: The use of tetramethylammonium fluoride in DMSO/ammonium fluoride cellulose solvent systems did not dissolve cellulose, indicating the importance of the bulky tetrabutylammonium cation. []
  • Anion Nucleophilicity: Cyanide's strong nucleophilicity is key to its reactivity in reactions like the deacetylation of p-nitrophenyl thioacetate. [] Studies comparing cyanide to weaker nucleophiles like acetate and azide highlight its unique reactivity profile.

Q9: What is known about the stability of TBACN under various conditions?

A10: Anhydrous TBACN is sensitive to moisture and hydroxylic solvents, undergoing decomposition. [] Therefore, storage and handling under anhydrous conditions are crucial.

Q10: What safety precautions should be taken when handling TBACN?

A10: TBACN, like all cyanides, is toxic. Appropriate laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area, are essential.

Q11: Is there information available on the environmental impact and degradation of TBACN?

A11: The provided research primarily focuses on the synthetic applications of TBACN. Further research is needed to fully assess its environmental impact and degradation pathways.

Q12: What are some potential alternatives to TBACN in specific applications?

A12: While TBACN offers numerous advantages, researchers continue to explore alternative reagents and catalysts:

  • Oxy Anions: In GTP, oxy anions have shown promise as catalysts, offering better molecular weight control compared to TBACN due to their inability to initiate anionic polymerization. []
  • Other Cyanide Sources: Potassium cyanide, while less soluble in organic solvents, remains a viable alternative for certain applications. [] Researchers are constantly seeking milder and more selective cyanide sources.

Q13: What are some important tools and resources for research involving TBACN?

A13: Essential resources for researchers include:

  • Spectroscopic Methods: NMR and IR spectroscopy are crucial for characterizing TBACN and monitoring reactions involving this reagent. [, , , , ]

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